An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylphenoxy)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylphenoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery.[1][2] Its prevalence in a vast array of biologically active molecules, from natural alkaloids to synthetic pharmaceuticals, underscores its importance as a versatile scaffold.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][4]
This guide focuses on 3-(2-Methylphenoxy)pyrrolidine, a molecule that combines the privileged pyrrolidine scaffold with a phenoxy moiety. This structural motif is of significant interest in medicinal chemistry, with analogs being explored as potent and balanced norepinephrine and serotonin reuptake inhibitors, among other applications.[5] Understanding the physicochemical properties of this core structure is paramount for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately for developing safe and effective therapeutics. This document provides a comprehensive overview of these properties and the experimental methodologies for their determination, offering a blend of theoretical grounding and practical, field-proven insights.
Molecular Structure and Identity
Chemical Name: 3-(2-Methylphenoxy)pyrrolidine Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.24 g/mol
The structure of 3-(2-Methylphenoxy)pyrrolidine features a central pyrrolidine ring substituted at the 3-position with a 2-methylphenoxy group. The presence of a chiral center at the 3-position of the pyrrolidine ring means that this compound can exist as two enantiomers, (R)- and (S)-3-(2-methylphenoxy)pyrrolidine. The stereochemistry of this center can significantly influence the molecule's interaction with chiral biological targets, making stereoselective synthesis and characterization crucial aspects of its development.
Physicochemical Properties: A Foundation for Drug Development
The journey of a drug candidate from a promising lead to a clinical reality is profoundly influenced by its physicochemical properties. These parameters govern a molecule's behavior in both in vitro assays and in vivo systems. While specific experimental data for 3-(2-Methylphenoxy)pyrrolidine is not extensively available in the public domain, we can predict its properties based on its structural components and data from analogous compounds. The following sections detail these key properties, their importance in drug development, and the rigorous experimental protocols for their determination.
Predicted Physicochemical Properties of 3-(2-Methylphenoxy)pyrrolidine
| Property | Predicted Value/Range | Importance in Drug Development |
| Melting Point (°C) | Solid at room temperature; likely in the range of 50-150 °C for the free base. | Purity assessment, solid-state stability, formulation development. |
| Boiling Point (°C) | > 250 °C (with potential decomposition) | Purity assessment for liquid forms, distillation-based purification. |
| Aqueous Solubility | Low to moderate | Crucial for absorption and bioavailability.[6] |
| LogP | 2.0 - 3.0 | Predicts lipophilicity, impacting membrane permeability and absorption.[7] |
| pKa | 8.5 - 10.5 (for the pyrrolidine nitrogen) | Governs the ionization state at physiological pH, affecting solubility and target binding. |
Note: The values presented in this table are estimations and should be confirmed by experimental determination.
Melting Point: A Key Indicator of Purity and Stability
The melting point of a solid crystalline compound is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[8][9][10]
Instrumentation:
-
Melting point apparatus (e.g., Melt-Temp or Thiele tube)[9]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[8] If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.[10]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.[8]
-
Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point.
Boiling Point: Characterizing Liquid Phases
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For non-volatile compounds like 3-(2-Methylphenoxy)pyrrolidine, which are likely solids at room temperature, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures. Thermogravimetric analysis (TGA) is a modern technique that can also be used to estimate the boiling point.[12][13][14][15]
Experimental Protocol: Micro Boiling Point Determination
This method is suitable for small quantities of liquid and is a common technique in research laboratories.[16][17]
Instrumentation:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer and immerse them in the heating bath.[17] The top of the liquid in the test tube should be below the level of the heating medium.
-
Heating: Gently heat the bath. As the liquid heats, air trapped in the capillary tube will bubble out.[18]
-
Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. Then, remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[17]
Causality Behind Experimental Choices:
-
Inverted Capillary: The inverted capillary tube traps vapor from the boiling liquid. The point at which the external pressure overcomes the vapor pressure of the cooling liquid, causing it to enter the capillary, corresponds to the boiling point.
-
Slow Cooling: Slow cooling ensures that the temperature recorded is the true boiling point and not a result of supercooling.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[6] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major reason for the failure of drug candidates in development.[19]
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds.[19][20]
Instrumentation:
-
96-well microplate
-
Plate reader (nephelometric or UV-Vis)
-
Automated liquid handler (optional, for high-throughput)
-
DMSO stock solutions of the test compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(2-Methylphenoxy)pyrrolidine in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO in the 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[19]
-
Measurement: Measure the turbidity (for nephelometry) or the concentration of the dissolved compound in the supernatant after centrifugation (for UV-Vis or LC-MS analysis).
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Causality Behind Experimental Choices:
-
DMSO Stock: Using a DMSO stock allows for the rapid dissolution of a wide range of organic compounds before their introduction to the aqueous medium.
-
Kinetic vs. Thermodynamic Solubility: This kinetic method provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for initial screening.[20] Thermodynamic solubility, which is a true equilibrium measurement, is more time-consuming and typically performed on more advanced drug candidates.[21]
Caption: Workflow for Kinetic Solubility Determination.
Lipophilicity (LogP): Balancing Permeability and Solubility
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. It is a critical parameter in the "Rule of Five," which provides guidelines for the drug-likeness of a compound.[22][23][24] An optimal LogP value is essential for a drug to pass through cell membranes (high lipophilicity) while maintaining sufficient aqueous solubility for dissolution and circulation.[7]
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[25]
Instrumentation:
-
Separatory funnel or vials
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Step-by-Step Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by mixing equal volumes of the two solvents and allowing the phases to separate.
-
Sample Addition: Dissolve a known amount of 3-(2-Methylphenoxy)pyrrolidine in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical technique.
-
LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
n-Octanol: n-Octanol is used as a surrogate for biological membranes due to its amphiphilic nature.
-
Pre-saturation: Pre-saturating the solvents with each other minimizes volume changes during the experiment that could affect the accuracy of the concentration measurements.[25]
Ionization Constant (pKa): The Influence of pH
The pKa is a measure of the acidity or basicity of a compound. For 3-(2-Methylphenoxy)pyrrolidine, the pyrrolidine nitrogen is basic and will be protonated at physiological pH. The pKa value determines the extent of ionization, which in turn affects solubility, permeability, and the potential for ionic interactions with the biological target.[26]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[26]
Instrumentation:
-
pH meter with a calibrated electrode
-
Autotitrator or a burette
-
Stir plate and stir bar
-
Standardized solutions of acid (e.g., HCl) and base (e.g., NaOH)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 3-(2-Methylphenoxy)pyrrolidine in a known volume of water or a suitable co-solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: Record the pH of the solution after each addition of the titrant.
-
Data Plotting: Plot the pH of the solution as a function of the volume of titrant added.
-
pKa Determination: The pKa is the pH at which half of the compound is in its protonated form and half is in its neutral form. This corresponds to the midpoint of the steepest part of the titration curve.
Causality Behind Experimental Choices:
-
Potentiometric Measurement: This method directly measures the change in hydrogen ion concentration, providing a direct and accurate determination of the pKa.
-
Titration with a Strong Acid: For a basic compound like 3-(2-Methylphenoxy)pyrrolidine, titration with a strong acid allows for the progressive protonation of the amine, enabling the determination of the pKa from the resulting titration curve.
Structural Confirmation and Purity: Spectroscopic and Spectrometric Analysis
A suite of spectroscopic and spectrometric techniques is essential for confirming the chemical structure and assessing the purity of 3-(2-Methylphenoxy)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR will confirm the presence and connectivity of the protons, while ¹³C NMR will identify the different carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[27][28][29] For 3-(2-Methylphenoxy)pyrrolidine, characteristic peaks would be expected for C-H stretching (aliphatic and aromatic), C-N stretching, C-O stretching, and N-H stretching (for the secondary amine).[30]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[31][32][33] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.[34]
Caption: General Workflow for Synthesis and Characterization.
Synthesis of 3-(2-Methylphenoxy)pyrrolidine
The synthesis of 3-aryloxy-pyrrolidines can be achieved through various synthetic routes.[35] A common approach involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with the corresponding phenoxide. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines represents a modern and efficient method for generating 3-substituted pyrrolidines.[36] Alternatively, starting from commercially available precursors like trans-4-hydroxy-L-proline, a multi-step synthesis can be devised to introduce the desired aryloxy group with stereochemical control.[37]
Conclusion
The physicochemical properties of 3-(2-Methylphenoxy)pyrrolidine are critical to its potential as a drug candidate. While specific experimental data for this exact molecule requires dedicated laboratory investigation, a thorough understanding of the methodologies for determining these properties provides a robust framework for its development. The protocols outlined in this guide represent standard, validated procedures that are essential for the comprehensive characterization of any new chemical entity. By systematically evaluating its melting point, boiling point, solubility, lipophilicity, and pKa, researchers can build a detailed profile of this promising molecule, enabling informed decisions in the optimization of its drug-like properties and its progression through the drug discovery pipeline.
References
-
Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]
-
An overview on biological importance of pyrrolone and pyrrolidinone derivatives as promising scaffolds. (2021). ResearchGate. Retrieved from [Link]
-
Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. (2025). ResearchGate. Retrieved from [Link]
-
Experiment (1) determination of melting points. (2021). SlideShare. Retrieved from [Link]
-
Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]
-
Avdeef, A. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Thermogravimetric Analysis. (n.d.). Retrieved from [Link]
-
Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
-
Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021). SlideShare. Retrieved from [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2021). MDPI. Retrieved from [Link]
-
Lipinski Rule of Five. (n.d.). SCFBio. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2021). ChemRxiv. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (n.d.). Google Patents.
-
Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. (2025). ResearchGate. Retrieved from [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. (2019). PMC. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques. Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]
-
Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved from [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]
-
Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). IRIS - Unipa. Retrieved from [Link]
-
Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. Retrieved from [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2021). PMC. Retrieved from [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
-
Video: Boiling Points - Procedure. (2020). JoVE. Retrieved from [Link]
-
Pushing The Boundaries Of Drug Development Is Lipinski's Rule Of Five Still Relevant. (2024). Forbes. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved from [Link]
-
How to Determine Molecular Weight?. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. etamu.edu [etamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. Video: Boiling Points - Procedure [jove.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. lifechemicals.com [lifechemicals.com]
- 22. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 23. Lipinski Rule of Five [scfbio-iitd.res.in]
- 24. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 28. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 29. copbela.org [copbela.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. rsc.org [rsc.org]
- 32. msf.ucsf.edu [msf.ucsf.edu]
- 33. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 34. uab.edu [uab.edu]
- 35. researchgate.net [researchgate.net]
- 36. chemrxiv.org [chemrxiv.org]
- 37. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
